molecular formula C21H10ClN3O5 B6098402 2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B6098402
M. Wt: 419.8 g/mol
InChI Key: RHAJMNRKVAASGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as C16, and it has been shown to have a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of C16 is not fully understood, but it is believed to act as an inhibitor of protein kinase CK2. Protein kinase CK2 is a key regulator of cell growth and proliferation, and its inhibition has been shown to have anti-cancer effects. C16 has also been shown to inhibit the activity of other enzymes, including topoisomerase II and cyclin-dependent kinase 7.
Biochemical and Physiological Effects:
C16 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and have neuroprotective effects. C16 has been shown to inhibit the activity of several enzymes, including protein kinase CK2, topoisomerase II, and cyclin-dependent kinase 7.

Advantages and Limitations for Lab Experiments

C16 has several advantages for use in lab experiments. It is a potent inhibitor of protein kinase CK2, making it a useful tool for studying the role of this enzyme in various cellular processes. C16 is also relatively stable and can be easily synthesized in large quantities. However, there are also several limitations to the use of C16 in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the synthesis of C16 is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of C16. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Another potential direction is the use of C16 as a tool for drug discovery, as it can be used to identify potential drug targets. Additionally, the use of C16 in combination with other drugs may have synergistic effects and improve treatment outcomes. Further studies are needed to fully understand the mechanism of action of C16 and its potential applications in scientific research.
Conclusion:
In conclusion, 2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione, or C16, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including cancer research, neuroscience, and drug discovery. C16 inhibits the activity of several enzymes, including protein kinase CK2, and has been shown to have anti-cancer and neuroprotective effects. While there are limitations to the use of C16 in lab experiments, it remains a useful tool for studying the role of protein kinase CK2 in various cellular processes. Future studies are needed to fully understand the potential applications of C16 in scientific research.

Synthesis Methods

The synthesis of C16 involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 5-chloro-1,3-benzoxazole and 3-nitrobenzaldehyde. These two compounds are reacted together in the presence of a catalyst to form an intermediate product. The intermediate product is then reacted with phthalic anhydride to form the final product, C16. The synthesis of C16 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

C16 has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including cancer research, neuroscience, and drug discovery. C16 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function. C16 has also been used as a tool for drug discovery, as it can be used to identify potential drug targets.

properties

IUPAC Name

2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10ClN3O5/c22-12-4-7-18-17(9-12)23-19(30-18)11-2-1-3-13(8-11)24-20(26)15-6-5-14(25(28)29)10-16(15)21(24)27/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAJMNRKVAASGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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